molecular formula C13H11BClF4N B8094892 1-[1-(4-Chlorophenyl)vinyl]pyridinium

1-[1-(4-Chlorophenyl)vinyl]pyridinium

Cat. No.: B8094892
M. Wt: 303.49 g/mol
InChI Key: WUNSSEQXLUPFMG-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)vinyl]pyridinium is a chemical compound characterized by the presence of a pyridinium ion attached to a vinyl group, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)vinyl]pyridinium typically involves the reaction of 4-chlorobenzaldehyde with pyridine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the pyridinium and the 4-chlorophenyl group. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the pyridinium hydrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 1-[1-(4-Chlorophenyl)ethyl]pyridinium.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1-[1-(4-Chlorophenyl)vinyl]pyridinium has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and cellular pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-[1-(4-Chlorophenyl)vinyl]pyridinium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    1-[1-(4-Bromophenyl)vinyl]pyridinium: Similar structure with a bromine atom instead of chlorine, affecting its reactivity and biological activity.

    1-[1-(4-Methylphenyl)vinyl]pyridinium:

    1-[1-(4-Nitrophenyl)vinyl]pyridinium: The nitro group introduces different electronic effects, impacting its reactivity and interactions.

Uniqueness: 1-[1-(4-Chlorophenyl)vinyl]pyridinium is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN.BF4/c1-11(15-9-3-2-4-10-15)12-5-7-13(14)8-6-12;2-1(3,4)5/h2-10H,1H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNSSEQXLUPFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=C(C1=CC=C(C=C1)Cl)[N+]2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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